molecular formula C12H18N2O7 B12394055 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12394055
M. Wt: 302.28 g/mol
InChI Key: ONCKIVPMJFNVPA-UPCPIJHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a compound belonging to the class of pyrimidine nucleosides. Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves several steps. The synthetic route typically includes the protection of hydroxyl groups, glycosylation, and deprotection steps. Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with nucleic acid synthesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other pyrimidine nucleosides such as uridine and cytidine. While all these compounds share a similar core structure, the presence of different functional groups imparts unique properties to each compound. For example, uridine is known for its role in RNA synthesis, while cytidine is involved in DNA synthesis .

Similar compounds include:

  • Uridine
  • Cytidine
  • Thymidine

Properties

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O7/c1-19-4-5-20-10-7(6-15)21-11(9(10)17)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9+,10?,11-/m1/s1

InChI Key

ONCKIVPMJFNVPA-UPCPIJHOSA-N

Isomeric SMILES

COCCOC1[C@H](O[C@H]([C@H]1O)N2C=CC(=O)NC2=O)CO

Canonical SMILES

COCCOC1C(OC(C1O)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.